molecular formula C9H12BrNO2 B1528599 2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol CAS No. 1178727-53-1

2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol

Cat. No. B1528599
M. Wt: 246.1 g/mol
InChI Key: JIIQSZURHGJXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol” is a chemical compound with the molecular formula C9H12BrNO2 . It has a molecular weight of 246.10 . This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BrNO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, methoxy, and amino groups.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.10 . It is typically available in powder form . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Metabolic Pathways and Metabolite Identification

Research on compounds structurally related to 2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol has shed light on their metabolic pathways in vivo. For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) revealed its metabolism in rats involves the formation of various metabolites, including alcohols and acids, through deamination and subsequent reduction or oxidation processes. These metabolic insights are crucial for understanding the biotransformation of similar compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Analytical Detection and Toxicology

Analytical methods have been developed for the detection and quantification of novel psychoactive substances structurally similar to 2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol. A case study involving severe intoxication from an N-benzyl phenethylamines derivative highlights the importance of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for the reliable identification and quantification of such compounds in biological samples (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).

Antimicrobial Activity

Compounds with structural similarities to 2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol have been explored for their potential antimicrobial properties. The synthesis of novel Schiff bases using related chemical structures demonstrated significant in vitro antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Corrosion Inhibition

Research into the applications of compounds related to 2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol extends into materials science, particularly in the field of corrosion inhibition. A study on a triazole-based compound demonstrated superior inhibition efficiency against corrosion of mild steel, suggesting that similar compounds could be used to protect metals from corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(5-bromo-2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIQSZURHGJXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol
Reactant of Route 3
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol
Reactant of Route 5
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol
Reactant of Route 6
2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.